2-(Aminomethyl)-4-bromophenol hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-4-bromophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFKBSXEQHOIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803612-14-7 | |
| Record name | Phenol, 2-(aminomethyl)-4-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminomethyl group. One common method is the bromination of phenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromophenol is then subjected to a Mannich reaction with formaldehyde and a primary or secondary amine to introduce the aminomethyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 2-(Aminomethyl)-4-bromobenzaldehyde.
Reduction: 2-(Aminomethyl)phenol.
Substitution: 2-(Aminomethyl)-4-methoxyphenol.
Scientific Research Applications
The compound features a bromine atom attached to a phenolic structure, with an aminomethyl group positioned ortho to the hydroxyl group. This configuration is crucial for its biological activity and reactivity in chemical synthesis.
Synthesis Intermediate
2-(Aminomethyl)-4-bromophenol hydrochloride serves as a vital intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it valuable in organic chemistry.
Common Reactions
- Oxidation : Converts the hydroxyl group into a carbonyl group.
- Reduction : Reduces the bromine atom to hydrogen.
- Substitution : Allows for the introduction of other functional groups.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria, showing effectiveness in inhibiting growth. The mode of action may involve interference with bacterial DNA replication processes, similar to known antibacterial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate specific mechanisms involved in its anticancer activity .
Pharmacological Research
The compound is being explored for its potential therapeutic properties, including its role as a biochemical probe due to its ability to interact with various biological targets. This interaction is critical for studying biochemical pathways and mechanisms .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of this compound against strains of Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro experiments were conducted to assess the anticancer activity of this compound on human cancer cell lines. The findings indicated that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Amino-5-Bromophenol Hydrochloride (C₆H₅BrClNO)
2-Amino-5-Methylphenol Hydrochloride (C₇H₈ClNO)
- Structure: Methyl group at position 5, amino group at position 2.
- Synthesis : Higher yield (50.8%) compared to brominated analogs, suggesting methyl groups enhance stability during hydrolysis .
- Key Differences: Electron-donating methyl group increases phenol acidity (pKa ~9.5 vs. ~8.5 for brominated analogs) .
4-(1-Aminoethyl)-2-Bromophenol Hydrochloride (C₈H₁₁BrClNO)
- Structure: Bromine at position 2, aminoethyl (-CH₂CH₂NH₂) at position 3.
- Properties : Larger molecular weight (252.54 g/mol) and extended alkyl chain may improve lipid solubility for membrane penetration in drug design .
Functional Group Variations
2-(Aminomethyl)-6-Methoxyphenol Hydrochloride (C₈H₁₀ClNO₂)
- Structure: Methoxy group at position 6, aminomethyl at position 2.
- Key Differences: Methoxy’s electron-donating nature increases phenol acidity compared to bromine. This compound’s CAS (141803-91-0) indicates its use in specialty chemical applications .
4-Amino-2-Bromobenzoic Acid Hydrochloride (C₇H₅BrClNO₂)
- Structure: Carboxylic acid replaces phenol, bromine at position 2, amino at position 4.
- Applications: Carboxylic acid functionality enables conjugation reactions (e.g., peptide coupling), diverging from phenol-based intermediates .
Biological Activity
2-(Aminomethyl)-4-bromophenol hydrochloride is an organic compound notable for its unique structural features, including a bromine atom on the benzene ring and an aminomethyl group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHBrClN\O
- Molecular Weight : 227.50 g/mol
- CAS Number : 1803612-14-7
The presence of the bromine atom enhances its reactivity compared to similar compounds with chlorine or fluorine substituents, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nucleophilic Behavior : The amine group acts as a nucleophile, allowing the compound to participate in electrophilic reactions within biological systems.
- Target Interactions : Similar amines have been shown to interact with enzymes and receptors, influencing pathways such as neurotransmitter synthesis and antibacterial activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria, demonstrating effectiveness in inhibiting growth. The compound's mode of action may involve interference with bacterial DNA replication processes, akin to other known antibacterial agents .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis. Further investigation is required to elucidate the specific mechanisms involved in its anticancer activity .
Research Applications
The compound has been utilized in various research contexts:
- Biochemical Probes : Due to its ability to interact with biological targets, it serves as a useful probe in studying biochemical pathways and mechanisms.
- Synthesis Intermediate : It acts as an intermediate in synthesizing more complex organic molecules, making it valuable in chemical research.
Case Studies and Experimental Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(Aminomethyl)-4-bromophenol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of 2-(aminomethyl)phenol derivatives or reductive amination of 4-bromo-2-formylphenol using sodium cyanoborohydride. Reaction optimization should focus on pH control (7–8 for reductive amination), solvent selection (e.g., methanol or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- FTIR : Confirm the presence of -NH₂ (stretch ~3300 cm⁻¹), phenolic -OH (~3500 cm⁻¹), and C-Br (650–500 cm⁻¹).
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.4 ppm), -CH₂NH₂ (δ 3.2–3.5 ppm), and exchangeable protons (-OH, -NH₂). ¹³C NMR will resolve the brominated aromatic carbon (δ 120–130 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₇H₈BrNO·HCl, exact mass 238.45 g/mol). Cross-validate with elemental analysis (C, H, N, Br, Cl) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize spills with 5% sodium bicarbonate, followed by absorption with inert material (vermiculite).
- Toxicity Mitigation : Limited toxicological data exist; assume acute toxicity. Pre-treat glassware with 10% HCl to degrade residual compound. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/FTIR data often arise from:
- Tautomerism : The phenolic -OH and -NH₂ groups may participate in keto-enol or proton-exchange equilibria. Use variable-temperature NMR (25–60°C) to identify dynamic processes.
- Solvent Effects : Polar aprotic solvents (DMSO-d₆) stabilize ionic forms, while CDCl₃ may aggregate non-polar intermediates. Compare spectra across solvents.
- Impurity Profiling : LC-MS/MS can detect trace byproducts (e.g., debrominated analogs or oxidation products) .
Q. What strategies optimize the compound’s stability in biological assays?
- Methodological Answer :
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation.
- Light Sensitivity : Protect solutions from UV light (amber glassware, low-light conditions) due to the bromophenol moiety’s photoreactivity.
- Temperature : Store stock solutions at –20°C in aliquots; avoid freeze-thaw cycles. Validate stability via time-course HPLC .
Q. How can researchers assess the compound’s potential pharmacological activity while addressing contradictory bioassay results?
- Methodological Answer :
- Target Selection : Prioritize targets with structural homology to known aminophenol-binding proteins (e.g., tyrosine hydroxylase or monoamine oxidases).
- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to identify off-target effects.
- Counter-Screens : Compare activity in wild-type vs. knockout cell lines to isolate mechanism-specific effects. Replicate discrepancies using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model the C-Br bond’s electrophilicity. Calculate Fukui indices to identify nucleophilic attack sites.
- MD Simulations : Simulate solvation effects (explicit water model) to predict reaction pathways (SN1 vs. SN2). Validate with kinetic studies (e.g., pseudo-first-order conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
